Tert-butyl 1-fluoro-3-oxocyclobutane-1-carboxylate
CAS No.:
Cat. No.: VC13787619
Molecular Formula: C9H13FO3
Molecular Weight: 188.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H13FO3 |
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Molecular Weight | 188.20 g/mol |
IUPAC Name | tert-butyl 1-fluoro-3-oxocyclobutane-1-carboxylate |
Standard InChI | InChI=1S/C9H13FO3/c1-8(2,3)13-7(12)9(10)4-6(11)5-9/h4-5H2,1-3H3 |
Standard InChI Key | KFWZAZKBOUAYCM-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)C1(CC(=O)C1)F |
Canonical SMILES | CC(C)(C)OC(=O)C1(CC(=O)C1)F |
Introduction
Chemical Identity and Structural Features
Tert-butyl 1-fluoro-3-oxocyclobutane-1-carboxylate belongs to the class of fluorinated cyclobutane carboxylates. Its molecular formula is C₉H₁₃FO₃, with a molecular weight of 188.196 g/mol . The structure comprises a cyclobutane ring substituted with a fluorine atom at position 1, a ketone group at position 3, and a tert-butoxycarbonyl (Boc) group at position 1 (Figure 1). The Boc group serves as a protective moiety for carboxylic acids, while the fluorine atom introduces electronegativity and potential metabolic resistance .
Stereochemical Considerations
The cyclobutane ring’s strained geometry and the spatial arrangement of substituents influence the compound’s reactivity. Computational studies on analogous cyclobutane derivatives suggest that the fluorine atom’s electronegativity may induce dipole interactions, affecting solubility and crystal packing .
Synthesis and Reaction Pathways
While no direct synthesis reports for tert-butyl 1-fluoro-3-oxocyclobutane-1-carboxylate were identified, its structural analogs provide clues to plausible routes.
Fluorination Strategies
Fluorination of cyclobutane precursors often involves reagents such as sulfur tetrafluoride (SF₄) or Selectfluor. For example, the reaction of cyclobutane carboxylic acids with SF₄ under controlled conditions yields trifluoromethyl cyclobutanes . Adapting this method, the ketone moiety in 3-oxocyclobutane-1-carboxylic acid could undergo fluorination, followed by Boc protection to yield the target compound .
Boc Protection
The tert-butyl ester group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like 4-dimethylaminopyridine (DMAP). For instance, tert-butyl 3-oxocyclobutane-1-carboxylate (CAS: 145549-76-4) is synthesized by treating 3-oxocyclobutane carboxylic acid with Boc anhydride . A similar approach may apply to the fluorinated analog.
Representative Reaction Conditions:
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Substrate: 1-Fluoro-3-oxocyclobutane-1-carboxylic acid
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Reagent: Boc anhydride, DMAP
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
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Yield: ~60–80% (estimated based on non-fluorinated analogs) .
Physicochemical Properties
Data for tert-butyl 1-fluoro-3-oxocyclobutane-1-carboxylate are scarce, but predictions can be made using analogous compounds:
The fluorine atom’s electronegativity likely enhances solubility in polar aprotic solvents compared to non-fluorinated analogs .
Applications in Drug Discovery
Isosteric Replacement Strategies
The tert-butyl group is a common pharmacophore in drug design but suffers from metabolic instability. Fluorinated cyclobutanes, such as tert-butyl 1-fluoro-3-oxocyclobutane-1-carboxylate, are investigated as isosteres due to their:
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Enhanced Metabolic Stability: Fluorine’s resistance to oxidative metabolism .
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Steric Similarity: Cyclobutane’s tetrahedral geometry mimics the tert-butyl group’s bulk .
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Tunable Electronics: The ketone and fluorine moieties modulate electron density at binding sites .
Case Studies
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Agrochemicals: Fluorinated cyclobutanes in herbicides show improved resistance to environmental degradation .
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Pharmaceuticals: Analogs of this compound are used in kinase inhibitors, where the cyclobutane ring improves target selectivity .
Challenges and Future Directions
Synthetic Limitations
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Ring Strain: Cyclobutane’s inherent strain complicates multi-step syntheses .
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Fluorination Selectivity: Achieving regioselective fluorination remains challenging without side reactions .
Research Opportunities
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral fluorinated cyclobutanes.
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In Vivo Studies: Evaluating the compound’s pharmacokinetic profile and toxicity.
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